molecular formula C8H7ClN2S B6355826 3-Amino-7-chloro-[1,4]-benzothiazine CAS No. 81836-62-6

3-Amino-7-chloro-[1,4]-benzothiazine

Cat. No.: B6355826
CAS No.: 81836-62-6
M. Wt: 198.67 g/mol
InChI Key: WHAHAGAQEYOAQB-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-[1,4]-benzothiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and chloro substituents on the benzothiazine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-chloro-[1,4]-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with thiourea in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chloro-[1,4]-benzothiazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzothiazines, depending on the reagents and conditions used.

Scientific Research Applications

3-Amino-7-chloro-[1,4]-benzothiazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-[1,4]-benzothiazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial activity.

    Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Benzothiazole derivatives: Used in various applications, including as fluorescent dyes and in medicinal chemistry.

Uniqueness

3-Amino-7-chloro-[1,4]-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-4H-1,4-benzothiazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-4-8(10)11-6/h1-4,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAHAGAQEYOAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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